molecular formula C16H26O4 B14732209 Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate CAS No. 6337-30-0

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate

Katalognummer: B14732209
CAS-Nummer: 6337-30-0
Molekulargewicht: 282.37 g/mol
InChI-Schlüssel: GGVIOPNXWBYKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is an organic compound with the molecular formula C16H26O4. It is a diester derivative of hexanedioic acid, featuring two prop-2-en-1-yl groups attached to the 2 and 5 positions of the hexanedioate backbone. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as ethanol and ether, but insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is generally synthesized through organic synthesis methods. One common route involves the esterification of hexanedioic acid with prop-2-en-1-yl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high-quality product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of diethyl 2,5-di(prop-2-en-1-yl)hexanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The prop-2-en-1-yl groups can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl 2,5-di(prop-2-en-1-yl)hexanedioate is unique due to its specific substitution pattern and the presence of prop-2-en-1-yl groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

6337-30-0

Molekularformel

C16H26O4

Molekulargewicht

282.37 g/mol

IUPAC-Name

diethyl 2,5-bis(prop-2-enyl)hexanedioate

InChI

InChI=1S/C16H26O4/c1-5-9-13(15(17)19-7-3)11-12-14(10-6-2)16(18)20-8-4/h5-6,13-14H,1-2,7-12H2,3-4H3

InChI-Schlüssel

GGVIOPNXWBYKJL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CCC(CC=C)C(=O)OCC)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.